![molecular formula C15H24ClNO2 B1424562 3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-37-0](/img/structure/B1424562.png)
3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride” is C15H24ClNO2. The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The pyrrolidine ring in “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride” are influenced by its molecular structure . The presence of the pyrrolidine ring and the various substituents attached to it contribute to its unique properties .科学的研究の応用
Chemical Synthesis
3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride has been involved in the synthesis of various chemical compounds. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds. This process involved reactions with N-substituted pyrrolidinones carrying chlorine atoms and alkaline methoxide in methanol (Ghelfi et al., 2003).
Natural Product Isolation and Synthesis
In a study by Cantín et al. (1999), new natural products with in vivo anti-juvenile-hormone activity and insecticidal activity were synthesized. These compounds were initially isolated from Penicillium brevicompactum Dierckx and synthesized using a reaction sequence that included aminolysis with pyrrolidine (Cantín et al., 1999).
Anti-inflammatory Applications
Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones and evaluated them for anti-inflammatory and analgesic activities. These compounds were found to possess anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. One of the compounds, N-methoxy-pyrrolidin-2-one, was highlighted for its safety margin, suggesting potential applications in clinical settings (Ikuta et al., 1987).
Synthesis of Heterocyclic Compounds
Bencková and Krutošíková (1997) conducted research on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, important for developing new chemical entities. They utilized pyrrolidine derivatives in their synthesis process (Bencková & Krutošíková, 1997).
Structural Studies
Mohammat et al. (2008) examined the structural characteristics of a compound related to pyrrolidin-2-one, providing insights into its molecular arrangement and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Mohammat et al., 2008).
作用機序
The mechanism of action of pyrrolidine derivatives, such as “3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride”, is often related to their interaction with biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
3-[(2-methoxy-4-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-4-12-5-6-14(15(9-12)17-2)18-11-13-7-8-16-10-13;/h5-6,9,13,16H,3-4,7-8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCBMQDSAYDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



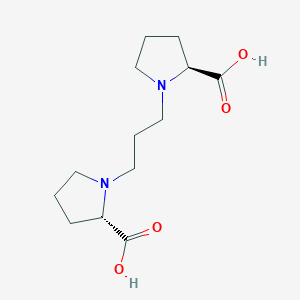
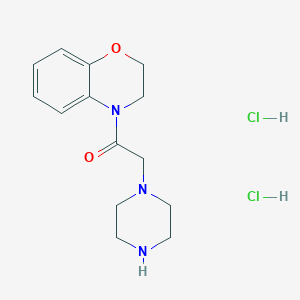
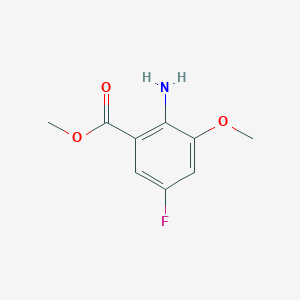

![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)


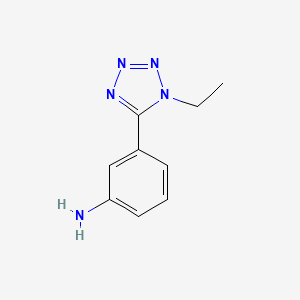
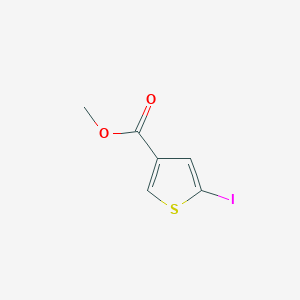

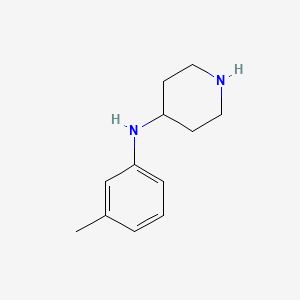
![Dimethyl[2-(propylamino)ethyl]amine dihydrochloride](/img/structure/B1424496.png)

